Transsylvanoside H
Description
Transsylvanoside H is a phytochemical compound belonging to the transsylvanoside family, which comprises glycosides characterized by unique sugar moieties linked to aglycone structures. These compounds are predominantly isolated from medicinal plants, including Carthamus tenuis (Transsylvanoside A) and liquorice (Transsylvanoside C) .
Properties
Molecular Formula |
C46H74O16 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 |
InChI Key |
IAGSHEHQJJTLLR-XLSAIZNJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Synonyms |
transsylvanoside H |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The transsylvanoside family shares core structural features but exhibits variability in functional groups, glycosylation patterns, and bioactivity. Below is a detailed comparison of Transsylvanoside H with its closest analogs, Transsylvanoside A and C, as well as functionally similar phytochemicals.
Structural and Functional Comparison
Table 1: Structural and Bioactive Properties of Transsylvanosides
| Compound | Source | Key Functional Groups | Molecular Weight (g/mol) | Bioactivity |
|---|---|---|---|---|
| This compound | Not explicitly reported | Likely glycoside with aglycone | Not available | Inferred antifungal/metabolic |
| Transsylvanoside A | Carthamus tenuis | Phenolic glycoside | Not available | Antifungal, high antioxidant |
| Transsylvanoside C | Liquorice | Unique glycosylation pattern | <50 (estimated) | Metabolic interaction potential |
| Beta-solamarine | Potato | Steroidal alkaloid | ~868 | Anticancer, cytotoxic |
| Glycyrrhizic acid | Rosemary | Triterpenoid saponin | ~823 | Anti-inflammatory, antiviral |
Key Observations:
Structural Uniqueness: Transsylvanoside C and H are distinguished by their "unique chemical profiles" that diverge from both FDA-approved drugs and human colon metabolites . This contrasts with glycyrrhizic acid and beta-solamarine, which exhibit partial overlap with drug-like properties .
Bioactivity: Transsylvanoside A demonstrates significant antifungal activity against Rhizopus stolonifer, with inhibition rates increasing at higher concentrations (10–20% w/w) . This compound likely shares this trait but may differ in potency due to structural variations.
Chemical Space and Therapeutic Implications
Transsylvanosides occupy a distinct region in chemical space analyses (Figure 1B in ), indicating low similarity to conventional drugs or endogenous metabolites. This uniqueness may underlie their niche bioactivity, such as targeting fungal-specific pathways or interacting with rare metabolic nodes. In contrast, beta-solamarine and glycyrrhizic acid show higher overlap with anticancer drugs, reflecting broader therapeutic applications .
Q & A
Q. What are the best practices for comparing the bioactivity of this compound with structurally analogous compounds?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
- Systematic variation of functional groups (e.g., sugar substituents).
- Molecular docking to predict binding modes.
- Principal component analysis (PCA) to cluster compounds by activity profiles .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Include detailed protocols for:
- Reagent purity (e.g., ≥95% by HPLC).
- Reaction monitoring (TLC/Rf values, GC-MS traces).
- Work-up steps (extraction solvents, drying agents).
Raw data (e.g., NMR spectra) should be archived in supplementary materials .
Q. What criteria determine whether contradictory findings on this compound’s mechanism of action warrant further investigation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
